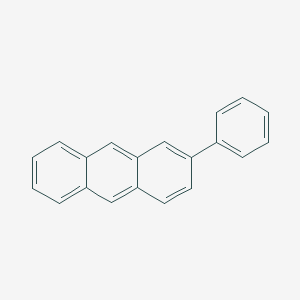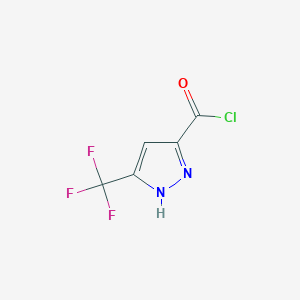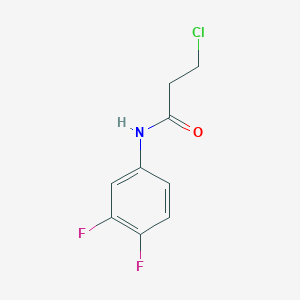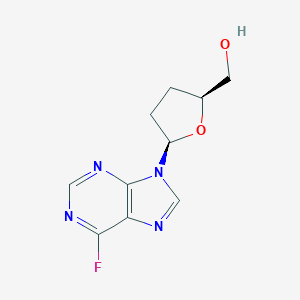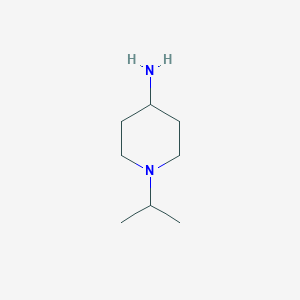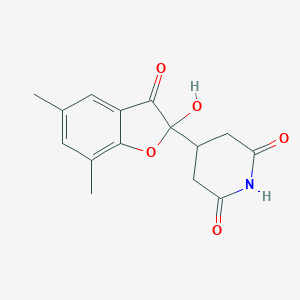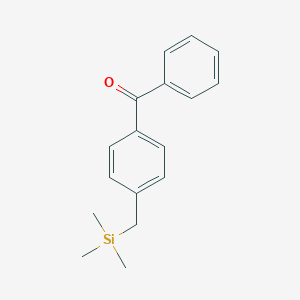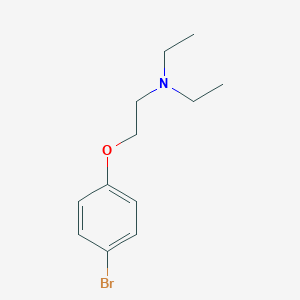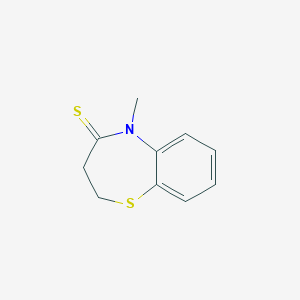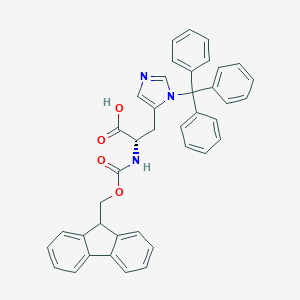
N-FMOC-3-(triphenylmethyl)-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-FMOC-3-(triphenylmethyl)-L-histidine is a derivative of the amino acid histidine, where the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group and the imidazole ring is protected by a triphenylmethyl (trityl) group. This compound is commonly used in peptide synthesis to protect the amino and imidazole groups from unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-3-(triphenylmethyl)-L-histidine typically involves the protection of the amino group with the FMOC group and the imidazole ring with the trityl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of L-histidine is protected using FMOC chloride in the presence of a base such as sodium bicarbonate or triethylamine.
Protection of the Imidazole Ring: The imidazole ring is protected by reacting L-histidine with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.
化学反应分析
Types of Reactions
N-FMOC-3-(triphenylmethyl)-L-histidine undergoes various chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using secondary amines like piperidine in DMF, while the trityl group can be removed using acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for FMOC removal; TFA in dichloromethane for trityl removal.
Coupling: DCC or DIC with HOBt or HOAt in solvents like DMF or dichloromethane.
Major Products Formed
Deprotection: L-histidine with free amino and imidazole groups.
Coupling: Peptides or peptide derivatives with protected or deprotected histidine residues.
科学研究应用
N-FMOC-3-(triphenylmethyl)-L-histidine is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of N-FMOC-3-(triphenylmethyl)-L-histidine primarily involves its role as a protected amino acid derivative in peptide synthesis. The FMOC and trityl groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, these protecting groups are removed to yield the desired peptide with free functional groups .
相似化合物的比较
Similar Compounds
N-FMOC-3-(2-naphthyl)-L-alanine: Another FMOC-protected amino acid used in peptide synthesis.
N-FMOC-3-(3-pyridyl)-L-alanine: Similar to N-FMOC-3-(triphenylmethyl)-L-histidine, but with a pyridyl group instead of a trityl group.
Uniqueness
This compound is unique due to the presence of both FMOC and trityl protecting groups, which provide orthogonal protection for the amino and imidazole groups. This allows for selective deprotection and functionalization, making it highly valuable in complex peptide synthesis .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-tritylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-41-27-43(31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDUPKDPUSBXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
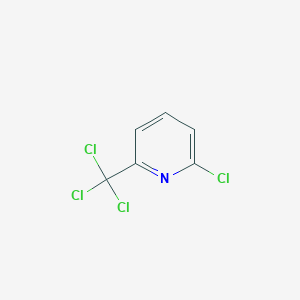
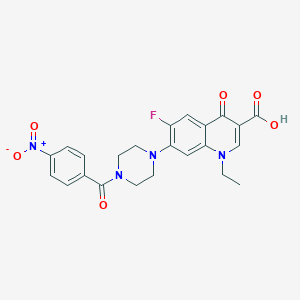
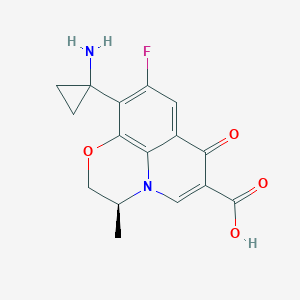
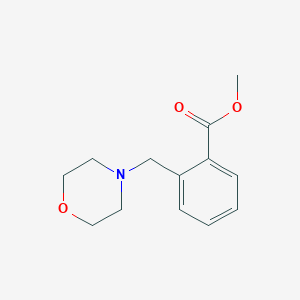
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
